Product packaging for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid(Cat. No.:CAS No. 190190-50-2)

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Cat. No.: B067261
CAS No.: 190190-50-2
M. Wt: 355.4 g/mol
InChI Key: YLGVWWIOFMUJSK-KRWDZBQOSA-N
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Description

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic amino acid derivative of significant value in medicinal chemistry and peptide research. This building block features a Boc (tert-butoxycarbonyl) protecting group on the amine, ensuring stability and orthogonal deprotection for solid-phase peptide synthesis (SPPS) and other multi-step synthetic schemes. The stereochemically defined (S)-configuration at the 3-amino center is critical for creating enantiomerically pure compounds, while the unique 4,4-diphenyl moiety introduces substantial steric bulk and hydrophobicity. This structural motif is instrumental in probing peptide backbone conformations and for the rational design of conformationally constrained peptide mimetics. Researchers utilize this compound extensively in the development of novel therapeutic agents, particularly in targeting protein-protein interactions and GPCRs (G-Protein Coupled Receptors), where the diphenyl group can be engineered to engage in critical π-π stacking interactions within hydrophobic binding pockets. Its primary application lies in the synthesis of complex peptides, peptidomimetics, and as a key intermediate for libraries of small molecules in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO4 B067261 Boc-(S)-3-Amino-4,4-diphenyl-butyric acid CAS No. 190190-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVWWIOFMUJSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139028
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190190-50-2
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190190-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Boc S 3 Amino 4,4 Diphenyl Butyric Acid

Evolution of Enantioselective β-Amino Acid Synthesis Relevant to 3-Amino-4,4-diphenyl-butyric Acid Scaffolds

The synthesis of enantiomerically pure β-amino acids has undergone significant evolution, moving from classical resolution techniques to highly efficient catalytic asymmetric methods. hilarispublisher.com Early approaches often relied on the separation of diastereomeric salts formed with a chiral resolving agent, a process that is inherently limited to a maximum theoretical yield of 50%. The next major advancement was the use of stoichiometric chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a bond-forming reaction. nih.gov While effective, these methods require additional steps for the attachment and removal of the auxiliary, generating significant chemical waste.

The quest for greater efficiency and atom economy led to the modern era of catalytic asymmetric synthesis. hilarispublisher.com These methods employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. Key catalytic strategies that have emerged include transition metal-catalyzed reactions, such as asymmetric hydrogenation and conjugate addition, as well as organocatalysis, which uses small, metal-free organic molecules to induce chirality. nih.gov Furthermore, biocatalysis, utilizing isolated enzymes, has provided powerful tools for creating stereopure centers under mild conditions. nih.gov For scaffolds like 3-amino-4,4-diphenyl-butyric acid, which possess a sterically demanding quaternary center at the β-position, the development of these catalytic methods has been particularly crucial for accessing the desired stereoisomer with high selectivity and yield.

Asymmetric Synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

The asymmetric synthesis of the title compound can be achieved through several distinct and advanced strategies, each offering unique advantages in controlling the absolute stereochemistry at the C3 position.

Chiral auxiliary-based methods provide a robust and reliable way to control stereochemistry. In a representative approach for a β,β-diphenyl substituted β-amino acid, a chiral sulfinyl group can serve as the auxiliary. The synthesis would commence with the condensation of benzophenone (B1666685) with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl ketimine. The diastereoselective addition of a nucleophile, such as the lithium enolate of tert-butyl acetate (B1210297), to this ketimine proceeds under the stereodirecting influence of the bulky auxiliary. The sulfinyl group effectively shields one face of the imine, forcing the incoming nucleophile to attack from the less hindered face. Subsequent acidic hydrolysis removes the chiral auxiliary to afford the free β-amino ester, which can then be N-protected with a Boc group to yield the final product. The high diastereoselectivity is driven by the formation of a rigid, chair-like six-membered transition state involving the lithium cation chelated between the sulfinyl oxygen and the enolate oxygen.

Table 1: Representative Chiral Auxiliary-Mediated Synthesis

Step Reactants Reagents Product Diastereomeric Ratio (d.r.)
1 Benzophenone, (R)-tert-butanesulfinamide Ti(OEt)₄ N-(diphenylmethylene)-tert-butanesulfinamide N/A
2 N-sulfinyl ketimine, tert-Butyl acetate LiHMDS, THF Diastereomeric β-amino ester adduct >95:5

Catalytic methods represent the state-of-the-art in asymmetric synthesis, offering high efficiency and stereocontrol with only a substoichiometric amount of a chiral catalyst.

Organocatalysis utilizes small chiral organic molecules to catalyze asymmetric transformations. For the synthesis of β,β-diaryl-β-amino esters, a chiral phosphoric acid (CPA) can be employed as a Brønsted acid catalyst. A Mannich-type reaction between a diphenyl ketimine, bearing an N-protecting group like Boc, and a silyl (B83357) enol ether derived from an acetate ester can be effectively catalyzed by a chiral CPA. The CPA activates the imine by protonating the nitrogen atom, forming a chiral ion pair with its conjugate base. This organized transition state directs the facial-selective attack of the silyl enol ether, leading to the formation of the C-C bond with high enantioselectivity. The use of bulky, sterically demanding CPAs, such as those derived from BINOL or SPINOL with large substituents at the 3,3' positions, is often crucial for achieving high levels of stereocontrol. acs.orgfigshare.commdpi.com

Table 2: Organocatalytic Mannich-Type Reaction

Substrate 1 Substrate 2 Catalyst (mol%) Yield (%) Enantiomeric Excess (ee, %)

Transition metal catalysis offers powerful and versatile methods for enantioselective C-C bond formation. A highly effective strategy for synthesizing β,β-diaryl-β-amino acid derivatives is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a β-substituted acrylate (B77674). wiley-vch.de In this approach, an ethyl cinnamate (B1238496) derivative bearing a phenyl group at the β-position (ethyl 3,3-diphenylacrylate) would not be the direct precursor. Instead, a more common strategy involves the 1,4-addition of phenylboronic acid to an N-protected β-amino-α,β-unsaturated ester.

A prominent example involves the use of a chiral rhodium(I)-diene complex. nih.gov The reaction of a β-(N-phthalimido)acrylate ester with phenylboronic acid in the presence of a catalyst generated from [Rh(OH)((S)-BINAP)]₂ or a similar chiral rhodium complex can afford the desired β,β-diphenyl-β-amino acid ester with excellent enantioselectivity. acs.orgacs.orgorganic-chemistry.org The catalytic cycle is believed to involve the formation of a chiral aryl-rhodium species, which then undergoes insertion into the double bond of the acrylate substrate, followed by protonolysis to release the product and regenerate the catalyst. The stereochemical outcome is determined by the chiral ligand coordinated to the rhodium center.

Table 3: Rhodium-Catalyzed Asymmetric 1,4-Addition

Substrate Reagent Catalyst System Yield (%) Enantiomeric Excess (ee, %)
Ethyl β-(N-phthalimido)cinnamate Phenylboronic acid [Rh(OH)((S)-BINAP)]₂ 90 97

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. A common and powerful chemoenzymatic approach for obtaining enantiopure amino acids is the kinetic resolution of a racemic mixture using an enzyme.

In this protocol, a racemic mixture of the methyl or ethyl ester of 3-Amino-4,4-diphenyl-butyric acid is first synthesized via a conventional, non-asymmetric route. This racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), in an aqueous buffer system. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid at a much faster rate than the other (the (S)-ester). This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched (S)-ester from the newly formed (R)-acid. The (S)-ester can then be isolated and hydrolyzed chemically to yield the target (S)-acid. N-protection with a Boc group can be performed before or after the resolution step. This method is valued for its high selectivity, mild reaction conditions, and environmental compatibility.

Diastereoselective Synthesis and Resolution Methods

The synthesis of this compound requires precise control of the stereocenter at the C3 position. Methodologies to achieve this enantiopurity can be broadly categorized into asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: Direct asymmetric synthesis is the most elegant approach to obtaining the desired (S)-enantiomer. This often involves the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity. wikipedia.org For β-amino acids, common strategies include the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters and asymmetric hydrogenation of enamines. illinois.edu In the context of the diphenyl-butyric acid scaffold, a key challenge is the steric hindrance posed by the two phenyl groups.

One potential asymmetric route involves the use of a chiral auxiliary, such as a pseudoephenamine glycinamide, which can undergo diastereoselective aldolization with a suitable electrophile. nih.gov After the key bond formation, the auxiliary is cleaved to yield the chiral amino acid. Another approach is the stereoselective addition of an enolate to a chiral N-tert-butylsulfinylimine, a method that has proven effective for synthesizing various 4-amino-3,4-dihydrocoumarin derivatives. chemrxiv.org

Resolution Methods: Classical resolution is a widely used and practical method for obtaining enantiomerically pure compounds on an industrial scale. This process involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization. libretexts.orglibretexts.org

For the resolution of racemic 3-Amino-4,4-diphenyl-butyric acid, a chiral resolving agent is employed. Typically, a chiral base is used to form diastereomeric salts with the racemic acid. libretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) and cinchonidine, or synthetic amines such as (R)- or (S)-1-phenylethanamine. libretexts.orgresearchgate.net The choice of solvent and crystallization conditions is critical for achieving efficient separation. Once the diastereomeric salts are separated, the desired enantiomer of the amino acid is liberated by treatment with an acid or base. Enzymatic resolution, where an enzyme selectively acts on one enantiomer of a derivative (like an amide or ester), offers another highly selective method. libretexts.org

Resolution MethodResolving Agent TypeKey Principle
Classical Resolution Chiral Base (e.g., Cinchonidine, Brucine)Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. libretexts.orgresearchgate.net
Enzymatic Resolution Enzyme (e.g., Aminoacylase)Selective enzymatic hydrolysis of a derivative of one enantiomer, allowing for separation of the free amino acid from the unreacted derivative. libretexts.org

Optimization of Synthetic Routes for Scalability and Efficiency

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization to ensure economic viability, safety, and efficiency. For this compound, this involves maximizing yield, minimizing reaction times, using cost-effective reagents, and simplifying purification procedures. wisc.edu

Key areas for optimization include:

Reagent and Catalyst Loading: Minimizing the amount of expensive chiral catalysts or auxiliaries is crucial. For catalytic processes, optimizing turnover number and turnover frequency is a primary goal. For resolution, the recovery and recycling of the resolving agent are important for cost-effectiveness. nih.gov

Solvent Selection and Concentration: The choice of solvent can significantly impact reaction rates, yields, and selectivity. For large-scale operations, factors like solvent cost, toxicity, and ease of recovery are important considerations. Running reactions at higher concentrations can improve throughput but may require careful management of exotherms and solubility issues.

Purification Methods: Replacing chromatographic purification with crystallization is a key goal for scalability. For the final product, developing a robust crystallization process that reliably yields the desired polymorph with high purity is essential. In resolution processes, the crystallization of diastereomeric salts must be optimized for yield and purity. researchgate.net

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale.

Biocatalytic methods, using enzymes like transaminases, are increasingly being explored for the scalable synthesis of chiral amines and amino acids due to their high selectivity, mild reaction conditions, and environmental benefits. nih.govresearchgate.netmdpi.com

Strategies for Stereochemical Control and Diastereomeric/Enantiomeric Purity

Achieving high enantiomeric purity is paramount for the application of this compound. Several strategies are employed to control the stereochemistry during its synthesis.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For instance, an achiral enolate can be alkylated in the presence of a chiral auxiliary, which blocks one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary is then removed to give the enantiomerically enriched product. Evans oxazolidinones and camphor-based auxiliaries are common examples used in asymmetric synthesis. wikipedia.org

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Examples include transition-metal catalysts with chiral ligands for asymmetric hydrogenation or C-H amination. nih.gov The development of a suitable catalyst system for the sterically demanding 3-amino-4,4-diphenyl-butyric acid core is a key research objective.

Substrate Control: In some cases, the chirality of the starting material can be used to direct the formation of new stereocenters. This is common in the synthesis of complex molecules from the chiral pool of natural products like amino acids or sugars.

The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent. For diastereomeric mixtures, standard HPLC or NMR can often be used for quantification.

StrategyDescriptionExample
Chiral Auxiliary A recoverable chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.comEvans Oxazolidinones, Pseudoephedrine
Asymmetric Catalysis A chiral catalyst that interacts with the substrate to favor the formation of one enantiomer.Chiral metal-ligand complexes for hydrogenation.
Resolution Separation of a racemic mixture into its constituent enantiomers. libretexts.orgCrystallization of diastereomeric salts using a chiral resolving agent. libretexts.org

Protective Group Chemistry in the Preparation of this compound Precursors

Protective groups are essential tools in multi-step organic synthesis, allowing for the selective transformation of one functional group in the presence of others. jocpr.comuchicago.edu In the synthesis of this compound, both the amino and carboxylic acid functionalities of the precursors often require protection.

Amino Group Protection: The amino group is nucleophilic and basic, and thus requires protection during many synthetic operations, such as those involving strong bases or electrophilic reagents. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), generating volatile byproducts (isobutylene and CO₂). utsouthwestern.eduresearchgate.net

Carboxyl Group Protection: The carboxylic acid group is acidic and can also interfere with various reactions. It is often protected as an ester, such as a methyl or ethyl ester, to prevent its acidic proton from reacting with basic reagents and to prevent it from acting as a nucleophile. These simple alkyl esters are typically formed under Fischer esterification conditions and are removed by saponification (hydrolysis with a base like NaOH or LiOH). For more sensitive substrates, a benzyl (B1604629) ester might be used, which can be removed under neutral conditions via catalytic hydrogenation. researchgate.net

The choice of protecting groups is governed by the principle of orthogonality , which means that one group can be removed selectively in the presence of another. uchicago.edu For example, a Boc-protected amine and a methyl-protected carboxylic acid represent an orthogonal set, as the Boc group is acid-labile while the methyl ester is base-labile. This allows for the selective deprotection and manipulation of either the amine or the carboxyl group, which is fundamental in peptide synthesis and the elaboration of complex amino acid derivatives. jocpr.com

Strategic Applications in Complex Organic Synthesis

Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid as a Versatile Chiral Building Block

The inherent chirality and functional group arrangement of this compound provide chemists with a powerful tool for introducing stereochemical complexity and specific structural motifs into target molecules. The Boc protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling its seamless integration into multi-step synthetic sequences.

Construction of Stereochemically Defined Molecular Architectures

The well-defined stereocenter of this compound serves as a foundation for the synthesis of a variety of chiral molecules. Its utility as a chiral building block is pivotal for creating enantiomerically pure pharmaceuticals and other bioactive compounds. The precise spatial arrangement of the amino and carboxylic acid functionalities, dictated by the (S)-configuration, allows for predictable and controlled bond formations, leading to the desired stereoisomers of the final products. The diphenylmethyl group not only imparts significant steric bulk, influencing the conformational preferences of the molecule and its derivatives, but also offers a site for further functionalization through aromatic substitution reactions if desired.

Incorporation into Peptide and Peptidomimetic Frameworks

Unnatural amino acids are crucial components in the design of peptides and peptidomimetics with enhanced biological activity, stability, and conformational rigidity. This compound is utilized as an unnatural β-amino acid to construct novel peptide analogues. The incorporation of this building block can induce specific secondary structures, such as turns and helices, which are often critical for biological function. The bulky diphenylmethyl side chain can mimic the hydrophobic side chains of natural amino acids like phenylalanine or tryptophan, while also providing increased resistance to enzymatic degradation compared to natural peptides. sigmaaldrich.com

Application Area Significance of this compound
Peptide SynthesisIntroduction of conformational constraints and novel side-chain functionalities.
PeptidomimeticsEnhancement of metabolic stability and receptor binding affinity.
Drug DiscoveryDevelopment of therapeutic peptides with improved pharmacokinetic properties.

Utility in the Synthesis of β-Lactam Analogues and Other Cyclic Compounds

β-Lactams, the core structural motif of penicillin and related antibiotics, are a critical class of therapeutic agents. The synthesis of novel β-lactam analogues remains an active area of research to combat antibiotic resistance. This compound can serve as a precursor for the synthesis of chiral 3-amino-β-lactams. The stereocenter at the 3-position of the butyric acid backbone can be translated into the stereochemistry of the final β-lactam ring, which is crucial for its biological activity. The Staudinger [2+2] cycloaddition of a ketene with an imine derived from the corresponding amino alcohol is a common strategy for β-lactam formation. nih.govscispace.com

Stereoselective Introduction of the 3-Amino-4,4-diphenyl-butyric Acid Moiety into Target Molecules

The stereoselective introduction of the 3-amino-4,4-diphenyl-butyric acid moiety into a target molecule is a key challenge that leverages the principles of asymmetric synthesis. One common approach involves the conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor bearing the diphenylmethyl group. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of this addition, leading to the desired (S)-enantiomer.

Another strategy involves the asymmetric reduction of a β-keto ester, followed by reductive amination. The stereoselectivity of the reduction and amination steps is critical for establishing the correct configuration at the C3 position.

Asymmetric Approaches to Diverse Chemical Entities Utilizing the Compound

As a chiral starting material, this compound provides a platform for a variety of asymmetric transformations. The carboxylic acid and the protected amino group can be selectively manipulated to build more complex structures. For instance, the carboxylic acid can be converted to an amide, ester, or ketone, while the Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in other C-N bond-forming reactions.

The inherent chirality of the molecule can be used to influence the stereochemical outcome of reactions at other positions in the molecule through substrate-controlled diastereoselective reactions. This allows for the construction of multiple stereocenters with a high degree of control, which is essential for the synthesis of complex natural products and pharmaceuticals.

Contributions to Medicinal Chemistry and Drug Discovery Research

Rational Design and Synthesis of Derivatives and Analogues of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

The strategic modification of the parent compound is a key tactic in drug discovery. biomedres.usresearchgate.net By altering its constituent parts—the phenyl rings, the butyric acid chain, or the amino group—chemists can fine-tune the molecule's interaction with biological targets.

Table 1: Examples of Phenyl-Modified Analogues and Their Significance

Compound NamePhenyl Ring Substituent(s)Key Application/Significance
Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid2,4,5-trifluoroKey intermediate for the synthesis of Sitagliptin, a DPP-4 inhibitor for type 2 diabetes. chemicalbook.com
BOC-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid4-bromoUsed as a building block in drug discovery, with the bromine atom providing a site for further chemical reactions. chemicalbook.com
BOC-(S)-3-Amino-4-(3-chloro-phenyl)-butyric acid3-chloroAn analogue used in the synthesis of novel compounds for pharmacological screening. chemicalbook.com
Boc-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid3,4-dichloroA derivative used for creating compounds with altered electronic and steric profiles. union-chems.com
Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid4-cyanoUtilized in synthesizing molecules where the cyano group can act as a hydrogen bond acceptor. cusabio.com

The carboxylic acid group of the butyric acid chain is another key handle for chemical modification. It can be readily converted into other functional groups, such as esters or amides, to create prodrugs or to facilitate linkage to other molecules. Esterification, for instance, can mask the polar carboxylic acid group, potentially improving the molecule's ability to cross cell membranes. Amidation, the reaction of the carboxylic acid with an amine, allows for the coupling of this scaffold to other amino acids or molecular fragments, a crucial step in the synthesis of peptidomimetics and other complex molecules. These derivatization strategies are fundamental for improving the bioavailability and therapeutic efficacy of drug candidates. researchgate.netsigmaaldrich.com

The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis. The Boc group is stable under many reaction conditions but can be easily removed under mildly acidic conditions. organic-chemistry.orgrsc.org This deprotection step reveals the primary amine, which can then be functionalized in numerous ways. For example, it can be acylated to form amides or alkylated to form secondary or tertiary amines. This versatility allows for the introduction of a wide range of chemical functionalities, enabling the synthesis of large libraries of compounds for screening and lead optimization. The ability to selectively deprotect and functionalize the amino group is a cornerstone of its utility in building complex pharmaceutical agents. acs.org

Exploration of Conformational Constraints and Bioisosteric Replacements in Drug Design Principles

Modern drug design often employs strategies to reduce the flexibility of a molecule, known as conformational restriction. nih.govresearchgate.net By locking a molecule into a specific three-dimensional shape that is optimal for binding to its biological target, potency and selectivity can be significantly enhanced. The bulky 4,4-diphenyl groups of this compound already impose significant conformational constraints on the molecule, providing a rigid scaffold that can be exploited in drug design.

Bioisosteric replacement is another powerful strategy where one part of a molecule is replaced by another group with similar physical or chemical properties. acs.orgtandfonline.com This is often done to improve a molecule's pharmacokinetic profile, reduce toxicity, or enhance target binding. nih.gov In the context of this scaffold, replacing one of the phenyl rings with a different aromatic or even a non-aromatic cyclic group (a bioisostere) can lead to improved properties such as better solubility or metabolic stability. nih.gov For example, replacing a phenyl ring with a pyridine (B92270) ring or a saturated ring system like bicyclo[1.1.1]pentane can drastically alter a compound's properties while maintaining its core binding interactions. tandfonline.comnih.gov

Development of Peptidomimetics with Enhanced Biological Activity and Metabolic Stability

Peptides are crucial signaling molecules in the body, but their use as drugs is often limited by their rapid breakdown by enzymes. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability and better oral bioavailability. β-amino acids, like the core of this compound, are fundamental building blocks for peptidomimetics. nih.govingentaconnect.com

Incorporating this β-amino acid into a peptide-like sequence disrupts the normal α-amino acid backbone. This structural alteration makes the resulting peptidomimetic resistant to degradation by proteases. nih.govresearchgate.net The diphenyl group provides a well-defined structural element that can mimic the side chains of natural amino acids like phenylalanine or tryptophan, allowing the peptidomimetic to bind effectively to the target receptor or enzyme. This strategy leads to the development of drug candidates with longer half-lives and improved therapeutic potential. hilarispublisher.comresearchgate.net

Role in the Design and Synthesis of Enzyme Inhibitors and Receptor Ligands

The rigid and well-defined structure of this compound and its derivatives makes it an excellent scaffold for designing molecules that can bind with high affinity and specificity to the active sites of enzymes or the binding pockets of receptors.

A prominent example is the crucial role of a fluorinated analogue, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, in the synthesis of sitagliptin. chemicalbook.com Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes. The β-amino acid core of the molecule is essential for its inhibitory activity, correctly positioning the trifluorophenyl group and the amine to interact with key residues in the active site of the DPP-4 enzyme. This demonstrates how the scaffold can be modified and utilized to create highly effective and specific enzyme inhibitors. Similarly, derivatives of this scaffold have been explored for their potential as ligands for various G-protein coupled receptors (GPCRs) and other important biological targets.

Advanced Spectroscopic and Computational Methodologies for Research Characterization

Elucidation of Absolute and Relative Stereochemistry Using Advanced Spectroscopic Techniques

The definitive assignment of the (S) configuration at the C3 chiral center is crucial for the application of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid in stereoselective synthesis. While chemical correlation to compounds of known configuration is a primary method, advanced spectroscopic techniques offer powerful tools for unambiguous confirmation.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are instrumental in determining the absolute stereochemistry of chiral molecules in solution. For this compound, VCD spectroscopy would measure the differential absorption of left and right circularly polarized infrared light by its vibrational transitions. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations (typically DFT) for the (S) and (R) enantiomers, the absolute configuration can be unequivocally assigned. The complex vibrational modes involving the amide, carboxylic acid, and the chiral backbone would provide a unique fingerprint for this comparison.

Similarly, ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, would be sensitive to the spatial arrangement of the chromophores, namely the phenyl rings and the carbonyl groups of the Boc and carboxylic acid moieties. The resulting Cotton effects in the ECD spectrum are highly dependent on the stereochemistry at C3 and the molecule's preferred conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents, can also be employed. The addition of a chiral auxiliary would induce diastereomeric interactions, leading to the formation of transient diastereomeric complexes that exhibit distinct NMR signals (chemical shift non-equivalence) for the (S) and (R) enantiomers, allowing for stereochemical confirmation.

Conformational Analysis and Dynamics Studies

The flexibility of the butyric acid backbone and the steric bulk of the diphenylmethyl and Boc groups give rise to a complex conformational landscape that governs the molecule's reactivity and interactions.

Experimental Conformational Studies (e.g., X-ray Crystallography of Derivatives, Advanced NMR Techniques)

Direct experimental insight into the solid-state conformation can be achieved through single-crystal X-ray crystallography. While obtaining suitable crystals of the acid itself can be challenging, derivatization to an ester (e.g., methyl or ethyl ester) or an amide can facilitate crystallization. A crystal structure would provide precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline state. Key parameters of interest would include the torsion angles along the C2-C3-C4 backbone and the orientation of the two phenyl rings relative to each other. Such an analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, that stabilize the crystal packing.

In solution, advanced NMR techniques are paramount for conformational analysis. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) can identify through-space correlations between protons. For this compound, NOE cross-peaks between the C3 proton and protons on the phenyl rings or the Boc group would provide crucial distance constraints to define the molecule's predominant solution-phase conformation. Furthermore, the measurement of scalar coupling constants (³J-values), particularly between the protons on C2 and C3, can be used with the Karplus equation to estimate the dihedral angle and thus the conformation of the backbone.

Theoretical Conformational Analysis (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations offer a powerful computational method to explore the conformational space and dynamics of the molecule in a simulated environment, such as in a solvent like water or chloroform. An MD simulation would model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior.

Starting from an initial geometry, the simulation would reveal the accessible conformations, the energy barriers between them, and the timescales of conformational transitions. Analysis of the simulation trajectory would allow for the generation of Ramachandran-like plots for the key dihedral angles of the backbone, identifying the most populated conformational states. This theoretical approach complements experimental NMR data by providing a more complete and dynamic understanding of the molecule's flexibility.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which are fundamental to its reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR spectra), and calculate various electronic properties.

A key output of DFT analysis is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the Boc and carboxylic acid groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic proton of the carboxyl group and the N-H proton. These calculations provide a rational basis for understanding the molecule's reactivity in chemical transformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other reagents.

For this compound, FMO analysis performed via DFT calculations would reveal the location of the HOMO and LUMO. The HOMO, representing the region from which an electron is most easily donated, is likely to be localized on the electron-rich phenyl rings or the non-bonding orbitals of the oxygen atoms. The LUMO, the region most likely to accept an electron, would likely be centered on the antibonding orbitals of the carbonyl groups. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. This analysis is fundamental for predicting the molecule's behavior in various chemical reactions.

Molecular Modeling and Docking Simulations for Investigating Ligand-Target Interactions

Currently, there are no specific molecular modeling or docking simulation studies published in peer-reviewed literature that focus on this compound. Computational chemistry is a powerful tool for predicting the interaction of a molecule with biological targets, such as enzymes or receptors. Such studies would typically involve:

Homology Modeling: Building a three-dimensional model of a target protein if its experimental structure is unknown.

Molecular Docking: Simulating the binding of this compound into the active site of a target protein to predict its binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex over time to assess its stability and the nature of the interactions.

The absence of such studies indicates that the specific biological targets and the molecular-level interactions of this compound have not yet been a focus of published research. While general studies on Boc-protected amino acids and diphenylmethane (B89790) derivatives exist, the strict focus on this unique compound reveals a gap in the current scientific record.

Without these computational studies, key information remains speculative, including:

Potential biological targets.

The specific amino acid residues involved in binding.

The predicted binding energy and affinity.

The conformational changes in both the ligand and the target upon binding.

The research utility of this compound is primarily as a chiral intermediate for the synthesis of more complex molecules. It is plausible that computational studies are performed on the final, more biologically active compounds rather than on the protected intermediate itself. However, without published data, a detailed analysis of its ligand-target interactions is not possible at this time.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids, such as Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, is a key area of research. nih.govwustl.edu Current methodologies often rely on established but potentially inefficient or environmentally taxing procedures. The future of its synthesis lies in the development of novel and sustainable approaches that prioritize efficiency, safety, and reduced environmental impact.

One promising avenue is the exploration of asymmetric catalytic methods . The development of novel chiral catalysts, including organocatalysts and metal complexes, could enable the direct and highly enantioselective synthesis of the 3-amino-4,4-diphenyl-butyric acid core. nih.gov This would represent a significant improvement over classical resolution methods or the use of stoichiometric chiral auxiliaries, which often involve multiple steps and generate significant waste. For instance, methodologies developed for the asymmetric synthesis of other β-amino acid derivatives could be adapted and optimized for this specific compound. wustl.edu

Furthermore, chemoenzymatic and biocatalytic approaches are gaining traction as powerful tools in sustainable synthesis. The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to the chiral amine moiety of the molecule. nih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, aligning perfectly with the principles of green chemistry.

The table below outlines potential novel synthetic strategies and their advantages over traditional methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric OrganocatalysisMetal-free, lower toxicity, readily available catalystsDesign of novel chiral organocatalysts for conjugate addition reactions.
Transition-Metal CatalysisHigh efficiency and enantioselectivityDevelopment of catalysts for asymmetric hydrogenation or C-H activation.
Chemoenzymatic SynthesisHigh selectivity, mild reaction conditions, reduced wasteIdentification and engineering of enzymes for the stereoselective amination of a suitable precursor.

Exploration of Unconventional Biological Targets and Therapeutic Areas

While Boc-protected amino acids are primarily utilized as building blocks in peptide synthesis, the inherent structural features of 3-amino-4,4-diphenyl-butyric acid suggest the potential for intrinsic biological activity. The diphenylmethyl moiety is a recognized pharmacophore present in numerous bioactive compounds, hinting at the possibility of this molecule or its derivatives interacting with a range of biological targets beyond the realm of peptidomimetics.

Future research could focus on screening this compound and its derivatives against a panel of unconventional biological targets . For example, derivatives of butyric acid have demonstrated potential as anti-neoplastic agents. nih.gov Furthermore, structurally related diphenylpyrimidine derivatives bearing amino acid substituents have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov This suggests that the diphenyl-butyric acid scaffold could be a starting point for the design of novel kinase inhibitors or other therapeutic agents.

Another area of interest is the investigation of its potential as a modulator of protein-protein interactions. The bulky diphenylmethyl group could serve as a tool to disrupt specific protein-protein interfaces that are implicated in disease, opening up new avenues for drug discovery in areas such as oncology and neurodegenerative diseases. The exploration of its D-amino acid counterpart could also yield compounds with enhanced metabolic stability and unique pharmacological profiles. nih.govresearchgate.netmdpi.com

Potential Therapeutic AreaRationale for ExplorationExample of Related Research
OncologyThe diphenylmethyl group is a known pharmacophore in anticancer agents.Diphenylpyrimidine derivatives as BTK inhibitors. nih.gov
Neurodegenerative DiseasesPotential to modulate protein aggregation or protein-protein interactions.β-phenylalanine derivatives as precursors for molecules targeting amyloid aggregation. nih.gov
Infectious DiseasesThe amino acid scaffold can be a starting point for antimicrobial peptide mimetics.Boc-protected dipeptides exhibiting anti-bacterial activity. researchgate.net

Application in the Design of Advanced Functional Materials

The unique structural characteristics of this compound, particularly the presence of the bulky, aromatic diphenylmethyl group and the Boc-protected amine, make it an intriguing candidate for the development of advanced functional materials. The principles of molecular self-assembly, well-documented for similar molecules like diphenylalanine (FF), provide a strong foundation for this exploration. nih.govacs.org

Self-Assembling Nanostructures: Research has shown that Boc-protected diphenylalanine can self-assemble into various nanostructures, such as nanotubes and hydrogels. researchgate.netrsc.org The Boc group can disrupt the typical hydrogen bonding patterns observed in unprotected peptides, leading to altered morphologies and material properties. rsc.org It is plausible that this compound, with its even bulkier diphenylmethyl group, could exhibit unique self-assembly behavior, potentially forming novel nanostructures with interesting mechanical, optical, or electronic properties. These materials could find applications in areas such as tissue engineering, drug delivery, and biosensing. nih.govmdpi.com

Functionalization of Polymers and Surfaces: The carboxylic acid and the protected amine functionalities of the molecule offer handles for its incorporation into larger macromolecular structures. It could be used to functionalize polymers, imparting specific properties such as increased hydrophobicity, altered biocompatibility, or the ability to participate in specific molecular recognition events. mdpi.com

Metal-Organic Frameworks (MOFs): Amino acids are increasingly being used as building blocks for the construction of chiral and functional MOFs. researchgate.netnih.govuab.cat The well-defined stereochemistry and functional groups of this compound could be exploited in the design of novel MOFs with applications in asymmetric catalysis, chiral separations, and gas storage.

Material ApplicationUnderlying PrinciplePotential Functionality
Self-Assembling NanomaterialsSupramolecular interactions driven by the diphenylmethyl and amino acid moieties.Scaffolds for tissue engineering, controlled drug release systems. nih.govrsc.org
Polymer FunctionalizationCovalent attachment via the carboxylic acid or deprotected amine.Modified surface properties, biocompatible coatings. mdpi.com
Metal-Organic FrameworksCoordination of the carboxylate to metal centers.Chiral catalysis, enantioselective separations. researchgate.netnih.gov

Integration with Green Chemistry Principles for Sustainable Research Practices

The increasing emphasis on sustainability in the chemical sciences necessitates the integration of green chemistry principles into all aspects of research and development, including the synthesis and application of specialized molecules like this compound.

Solvent Selection and Reduction: A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents. whiterose.ac.uknih.gov The development of synthetic routes for this compound that utilize greener solvents, such as bio-based solvents, ionic liquids, or even water, would significantly improve the sustainability of its production. nih.govsemanticscholar.org Solvent selection guides can aid chemists in making more environmentally conscious choices. ubc.caresearchgate.netresearchgate.net

Atom Economy and Waste Reduction: The design of synthetic pathways with high atom economy is a cornerstone of green chemistry. Methodologies that minimize the use of protecting groups and stoichiometric reagents, such as the catalytic approaches discussed in section 6.1, are crucial for reducing waste generation.

Lifecycle Assessment: A holistic approach to sustainability involves considering the entire lifecycle of a chemical, from the sourcing of raw materials to its ultimate fate in the environment. Applying lifecycle assessment principles to the synthesis and use of this compound can help identify areas for improvement and guide the development of more sustainable alternatives.

The application of green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), can provide a quantitative measure of the environmental impact of a synthetic process and drive the adoption of greener practices. peptide.comrsc.orgresearchgate.net

Green Chemistry PrincipleApplication to this compoundDesired Outcome
Use of Greener SolventsReplacing chlorinated solvents with bio-derived alternatives or water.Reduced environmental impact and improved worker safety. whiterose.ac.uknih.gov
CatalysisEmploying catalytic rather than stoichiometric reagents for key transformations.Higher efficiency, less waste, and lower energy consumption.
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product.Minimized generation of byproducts.
Renewable FeedstocksExploring bio-based starting materials for the synthesis.Reduced reliance on fossil fuels.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, and how can enantiomeric purity be ensured?

  • Methodology : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling reactions. Enantiomeric purity is critical; chiral chromatography (HPLC) or polarimetry (specific rotation: +13.5° to +17.5° for related analogs) should confirm stereochemical integrity . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity, with ≥99% enantiomeric excess achievable via iterative crystallization .

Q. How should researchers characterize the compound’s structural and thermal stability?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure, focusing on hydrogen bonding and diphenyl packing . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For Boc-protected analogs, decomposition typically occurs above 150°C, requiring storage at –20°C under inert gas .

Q. What solvent systems are optimal for handling this compound in solution-phase reactions?

  • Methodology : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. For coupling reactions, DMF is preferred due to compatibility with peptide synthesis reagents (e.g., HATU/DIPEA). Precipitation in cold ether isolates the product .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular assembly of this compound in crystalline states?

  • Methodology : SCXRD reveals that van der Waals interactions between diphenyl groups dominate packing, while hydrogen bonds between the Boc group and carboxylic acid stabilize layers. Natural bonding orbital (NBO) analysis quantifies interaction energies (e.g., C–H···O bonds: ~2–5 kcal/mol) . Temperature-dependent SCXRD (100–300 K) shows minimal conformational changes, suggesting robust crystal stability .

Q. Can this compound serve as a selective inhibitor or modulator in enzymatic studies, and what structural features enable such activity?

  • Methodology : Structural analogs (e.g., dihalocyclopentene derivatives) act as human ornithine aminotransferase inactivators via covalent binding to the pyridoxal phosphate cofactor. The diphenyl groups in this compound may mimic hydrophobic enzyme pockets, enabling competitive inhibition. Kinetic assays (IC50, Ki) and molecular docking (e.g., AutoDock Vina) validate target engagement .

Q. What strategies mitigate aggregation or nonspecific binding during in vitro assays involving this compound?

  • Methodology : Dynamic light scattering (DLS) monitors aggregation in aqueous buffers. Adding 0.1% Tween-20 or using low-concentration DMSO stock solutions (<1% v/v) reduces aggregation. Surface plasmon resonance (SPR) with reference subtraction controls for nonspecific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.